morpholine-4-sulfonyl fluoride
Description
Structure
3D Structure
Properties
CAS No. |
63698-84-0 |
|---|---|
Molecular Formula |
C4H8FNO3S |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
morpholine-4-sulfonyl fluoride |
InChI |
InChI=1S/C4H8FNO3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2 |
InChI Key |
ZEAXYCPGGIJATK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Morpholine-4-sulfonyl Fluoride
This guide provides a comprehensive technical overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of morpholine-4-sulfonyl fluoride. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. This document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this important chemical entity.
Introduction: The Significance of Morpholine-4-sulfonyl Fluoride
Morpholine-4-sulfonyl fluoride is a key building block in medicinal chemistry and chemical biology. The morpholine moiety is a prevalent scaffold in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility[1]. The sulfonyl fluoride group is a versatile reactive handle, most notably employed in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for forging robust connections between molecules[2]. The combination of these two functionalities makes morpholine-4-sulfonyl fluoride a valuable precursor for the synthesis of novel therapeutic agents and chemical probes. Accurate spectroscopic characterization is therefore paramount for its quality control and downstream applications.
Theoretical Principles of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. The chemical shift (δ) in ¹H and ¹³C NMR is highly sensitive to the local electronic environment of the nucleus, providing detailed information about molecular structure[3][4]. In the context of morpholine-4-sulfonyl fluoride, the electron-withdrawing nature of the sulfonyl fluoride group is expected to have a significant deshielding effect on the adjacent protons and carbons of the morpholine ring.
The morpholine ring typically adopts a chair conformation in solution[3]. This conformational preference leads to chemically non-equivalent axial and equatorial protons on the same carbon atom, which can result in complex splitting patterns in the ¹H NMR spectrum.
Synthesis of Morpholine-4-sulfonyl Fluoride
While various methods exist for the synthesis of sulfonyl fluorides, a common approach involves the reaction of a corresponding sulfonyl chloride with a fluoride salt or the direct fluorination of sulfonic acids[5]. A plausible and established route to morpholine-4-sulfonyl fluoride would be the reaction of morpholine with sulfuryl fluoride or a related reagent. For the purpose of this guide, we will consider a well-documented procedure for the synthesis of the analogous morpholine-4-sulfonyl chloride, which can be adapted for the fluoride derivative[6].
Experimental Protocols
Synthesis of Morpholine-4-sulfonyl Fluoride (Predicted)
A likely synthetic route would involve the reaction of morpholine with sulfuryl fluoride gas in an inert solvent, such as dichloromethane, in the presence of a base like triethylamine to scavenge the generated acid.
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of morpholine-4-sulfonyl fluoride for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 500 MHz spectrometer:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 500 MHz | 125 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | Standard 30° pulse | Proton-decoupled |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2 s | 2 s |
| Acquisition Time | 4 s | 1 s |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
Predicted ¹H and ¹³C NMR Spectra and Interpretation
As of the writing of this guide, a publicly available, experimentally verified, and fully assigned ¹H and ¹³C NMR spectrum of morpholine-4-sulfonyl fluoride could not be located. Therefore, the following spectral data and interpretations are based on predictions derived from the analysis of structurally similar compounds, such as N-formylmorpholine[7][8] and other N-substituted morpholines[3][4], and considering the known electronic effects of the sulfonyl fluoride group.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of morpholine-4-sulfonyl fluoride is expected to exhibit two distinct multiplets corresponding to the protons on the morpholine ring. The electron-withdrawing sulfonyl fluoride group will cause a significant downfield shift of the protons on the carbons adjacent to the nitrogen atom (H-2 and H-6) compared to those adjacent to the oxygen atom (H-3 and H-5).
Table 1: Predicted ¹H NMR Data for Morpholine-4-sulfonyl Fluoride in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.85 | t (triplet) | 4H | H-3, H-5 |
| ~ 3.45 | t (triplet) | 4H | H-2, H-6 |
-
Protons at C-3 and C-5 (adjacent to oxygen): These protons are expected to appear as a triplet at approximately 3.85 ppm. The triplet multiplicity arises from the coupling to the adjacent protons on C-2 and C-6, respectively.
-
Protons at C-2 and C-6 (adjacent to nitrogen): These protons, being closer to the strongly electron-withdrawing sulfonyl fluoride group, are predicted to be shifted downfield to around 3.45 ppm. They will also likely appear as a triplet due to coupling with the protons on C-3 and C-5.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show two signals corresponding to the two sets of chemically equivalent carbons in the morpholine ring.
Table 2: Predicted ¹³C NMR Data for Morpholine-4-sulfonyl Fluoride in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~ 66.5 | C-3, C-5 |
| ~ 46.0 | C-2, C-6 |
-
Carbons at C-3 and C-5 (adjacent to oxygen): These carbons are expected to resonate at approximately 66.5 ppm.
-
Carbons at C-2 and C-6 (adjacent to nitrogen): The direct attachment to the nitrogen bearing the electron-withdrawing sulfonyl fluoride group will cause a significant downfield shift of these carbons to around 46.0 ppm.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of morpholine-4-sulfonyl fluoride.
Caption: General workflow for the NMR spectral analysis of morpholine-4-sulfonyl fluoride.
Conclusion
References
-
Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
-
Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Blog. [Link]
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]
-
PubChem. (n.d.). Morpholine-4-sulfonyl fluoride. Retrieved February 7, 2026, from [Link]
-
Lee, J., et al. (2026). Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group. PubMed. [Link]
-
Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. [Link]
-
ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Morpholine sulfur trifluoride: Vibrational spectra, conformational properties and crystal structure. Retrieved February 7, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Supplementary Information - Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones. [Link]
-
National Center for Biotechnology Information. (n.d.). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. Retrieved February 7, 2026, from [Link]
-
Palchykov, V. A. (2014). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Setliff, F. L., et al. (2000). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. ScholarWorks@UARK. [Link]
-
RSC Publishing. (n.d.). Facile synthesis of sulfonyl fluorides from sulfonic acids. Retrieved February 7, 2026, from [Link]
-
Choi, Y. S. (n.d.). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor. University of Idaho. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CASPRE [caspre.ca]
- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
Technical Guide: Infrared Spectroscopy of Morpholine-4-Sulfonyl Fluoride (MSF)
Executive Summary
Morpholine-4-sulfonyl fluoride (MSF) has emerged as a critical reagent in "SuFEx" (Sulfur-Fluoride Exchange) click chemistry and covalent drug discovery. Unlike its chloride counterpart, the sulfonyl fluoride moiety offers a unique balance of stability and reactivity—remaining inert to hydrolysis under physiological conditions while reacting specifically with nucleophilic protein residues (e.g., Tyrosine, Lysine, Serine).
This guide provides a rigorous technical framework for characterizing MSF using Fourier Transform Infrared (FTIR) spectroscopy. It moves beyond basic peak assignment to establish a self-validating protocol for assessing reagent purity, monitoring hydrolytic stability, and tracking covalent protein conjugation.
Part 1: Chemical Context & Structural Dynamics
The "Warhead" vs. The "Scaffold"
To interpret the IR spectrum of MSF effectively, one must deconstruct the molecule into two distinct vibrational domains:
-
The Warhead (
): The reactive center. Its vibrational modes are the primary indicators of chemical integrity and reaction progress. -
The Scaffold (Morpholine Ring): The structural anchor. Its bands remain relatively constant, serving as an internal standard for normalization during kinetic studies.
Physical State & Sampling Implications
MSF (CAS 463-40-1) is typically a low-melting solid or viscous liquid at room temperature (Melting Point < 72°C, inferred from the chloride analog).
-
Implication: Attenuated Total Reflectance (ATR) is the mandatory sampling technique. Transmission modes (KBr pellets) are discouraged due to the hygroscopic nature of KBr, which can catalyze hydrolysis of the sulfonyl fluoride bond during pressing.
Part 2: Theoretical & Experimental IR Assignments
The following assignments synthesize data from morpholine ring normal mode analysis and characteristic sulfamoyl fluoride group frequencies.
Table 1: Diagnostic Vibrational Bands of MSF[1]
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Value |
| Sulfonyl Fluoride | S-F Stretch | 750 – 820 | Medium/Strong | Critical. Indicates intact warhead. Disappears upon SuFEx reaction or hydrolysis. |
| Sulfonyl ( | Asymmetric Stretch ( | 1380 – 1420 | Strong | Primary indicator of the sulfonyl group. Shifts significantly upon nucleophilic substitution. |
| Sulfonyl ( | Symmetric Stretch ( | 1150 – 1190 | Strong | Often overlaps with C-N/C-O modes but is sharper and more intense. |
| Morpholine Ring | C-H Stretch ( | 2850 – 2980 | Medium | "Scaffold" region. Use for baseline normalization. |
| Morpholine Ring | C-O-C Stretch | 1090 – 1120 | Strong | Characteristic ether linkage of the morpholine ring. |
| Morpholine Ring | C-N Stretch | 1230 – 1280 | Medium | Linkage between the ring and the sulfonyl group. |
The "SuFEx Fingerprint" (750–820 cm⁻¹)
The S-F bond vibration is the most chemically significant feature. In dialkyl sulfamoyl fluorides like MSF, this band typically appears as a distinct peak or doublet near 800 cm⁻¹.
-
differentiation: The corresponding sulfonyl chloride (MSC) exhibits an S-Cl stretch at significantly lower frequencies (~300–400 cm⁻¹) or a weak overtone, making IR an excellent tool for distinguishing the fluoride from the chloride precursor.
Visualization of Vibrational Modes
The following diagram illustrates the vector relationships of the key diagnostic bands.
Figure 1: Vibrational mode decomposition of MSF. The S-F stretch is the primary "active" signal, while Morpholine modes serve as "passive" references.
Part 3: Methodological Framework
Protocol: ATR-FTIR Characterization
This protocol ensures reproducibility and minimizes hydrolysis artifacts.
Equipment: FTIR Spectrometer with Diamond or ZnSe ATR accessory. Resolution: 4 cm⁻¹. Scans: 32 (routine) or 64 (high precision).
Step-by-Step Workflow:
-
Crystal Cleaning: Clean the ATR crystal with isopropanol. Do not use water. Verify cleanliness by running a background scan (must be flat).
-
Background Collection: Collect air background (open beam).
-
Sample Loading:
-
If Liquid: Place 10-20 µL of MSF on the crystal center.
-
If Solid: Place ~5 mg of powder. Apply pressure using the anvil clamp to ensure intimate contact.
-
-
Data Acquisition: Collect the sample spectrum.
-
Post-Processing: Apply ATR correction (if quantitative comparison to transmission library data is required). Perform baseline correction.
-
Validation: Check for the presence of a broad band at 3400 cm⁻¹.
-
Pass: Flat baseline at 3400 cm⁻¹.
-
Fail: Broad peak indicates moisture contamination or hydrolysis (formation of morpholine-4-sulfonic acid).
-
Part 4: Application – Reaction Monitoring (SuFEx)
MSF is used to covalently modify proteins or small molecules via the SuFEx mechanism. IR spectroscopy can monitor this exchange in real-time (for high concentrations) or characterize the final product.
Reaction:
Spectral Evolution
| Spectral Feature | Change During Reaction | Mechanistic Cause |
| S-F Stretch (~800 cm⁻¹) | Disappears | Cleavage of the S-F bond (Loss of Fluoride). |
| Shifts (-10 to -30 cm⁻¹) | Change in electronegativity ( | |
| C-H Stretches | Unchanged | Morpholine ring remains intact (Internal Standard). |
Monitoring Workflow
Figure 2: Logic flow for monitoring SuFEx reactions using FTIR. Note: Aqueous buffers absorb strongly; extraction into an organic solvent (e.g., DCM) is often required for clear IR analysis.
Part 5: Troubleshooting & Quality Control
Hydrolysis Detection
Sulfonyl fluorides are stable, but MSF can hydrolyze to morpholine-4-sulfonic acid under basic aqueous conditions or prolonged storage.
-
Indicator 1: Appearance of a broad, strong band at 3200–3500 cm⁻¹ (O-H stretch of sulfonic acid).
-
Indicator 2: Broadening of the
bands due to hydrogen bonding. -
Indicator 3: Shift of the S-F band to S-O single bond character (~900 cm⁻¹).
Common Artifacts
-
Residual Solvent: If synthesized in DCM or Chloroform, look for C-Cl bands (700–750 cm⁻¹) which can mask the S-F stretch.
-
Atmospheric
: A doublet at 2350 cm⁻¹ indicates poor background subtraction, not sample degradation.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
National Institute of Standards and Technology (NIST). "Morpholine IR Spectrum." NIST Chemistry WebBook.
-
Sigma-Aldrich. "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction." Technical Article.
-
PubChem. "Morpholine-4-sulfonyl chloride (Analog Data)." National Library of Medicine.
Morpholine-4-Sulfonyl Fluoride: A Technical Guide to its Mechanism of Action as a Covalent Probe
Introduction
In the landscape of chemical biology and drug discovery, the quest for precise and stable tools to interrogate biological systems is paramount. Among the arsenal of chemical probes, covalent modifiers have garnered significant attention for their ability to form durable bonds with their biological targets, enabling robust biochemical assays and providing therapeutic advantages.[1] Sulfonyl fluorides (SFs) have emerged as a "privileged" class of electrophilic warheads, offering a unique balance of aqueous stability and reactivity towards a range of nucleophilic amino acid residues.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of morpholine-4-sulfonyl fluoride, a representative member of the sulfonyl fluoride family, for researchers, scientists, and drug development professionals. By synthesizing data from studies on closely related analogs, this document will elucidate the core principles governing its function as a versatile covalent probe.
The Chemical Biology of Sulfonyl Fluorides: A Privileged Warhead
The utility of sulfonyl fluorides as covalent probes stems from their inherent chemical properties. Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous environments, a critical feature for biological experiments.[1] Their reactivity is context-dependent, largely influenced by the specific microenvironment of a protein's binding pocket, which can enhance the nucleophilicity of target amino acid residues.[3] This "proximity-induced" reactivity allows for a degree of target specificity that is not achievable with indiscriminately reactive compounds.
Sulfonyl fluorides are capable of covalently modifying a variety of nucleophilic amino acid side chains, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[1] This broad targeting scope distinguishes them from other common covalent modifiers, such as acrylamides, which predominantly target cysteine.[1]
Mechanism of Covalent Modification
The fundamental mechanism of action of morpholine-4-sulfonyl fluoride involves a nucleophilic attack by an electron-rich amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride moiety. This results in the displacement of the fluoride ion and the formation of a stable covalent sulfonyl-amino acid adduct.
Caption: Covalent modification of a target protein by morpholine-4-sulfonyl fluoride.
Reactivity Profile with Nucleophilic Amino Acids
A study investigating the reactivity of a panel of sulfur(VI)-fluoride electrophiles attached to a morpholine scaffold provides valuable insights into the likely reactivity of morpholine-4-sulfonyl fluoride with key amino acid residues under physiological conditions. The observed order of reactivity was found to be:
Cysteine > Tyrosine > Lysine > Histidine (no reaction) [4][5]
| Amino Acid | Reactivity | Adduct Stability | Notes |
| Cysteine | Highest | Unstable | Forms an unstable thiosulfonate ester that degrades to the corresponding sulfinic acid.[4][5][6] |
| Tyrosine | Moderate | Stable | Forms a stable sulfonate ester.[4][5][6] |
| Lysine | Lower | Stable | Forms a stable sulfonamide.[4][5][6] |
| Histidine | No Reaction | N/A | No adduct formation was observed.[4][5] |
This reactivity profile underscores the importance of the target protein's binding site composition. While cysteine is the most intrinsically reactive, the instability of the resulting adduct may render it a less desirable target for durable covalent inhibition. In contrast, the stable adducts formed with tyrosine and lysine make them attractive targets for morpholine-4-sulfonyl fluoride and related probes.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a sulfonyl fluoride probe and its application in a protein labeling experiment.
Protocol 1: Synthesis of Morpholine-4-sulfonyl Fluoride
This protocol is adapted from the synthesis of morpholine-4-sulfonyl chloride and other sulfonyl fluorides.[7][8]
Materials:
-
Morpholine
-
Sulfuryl fluoride (SO₂F₂) or a suitable fluorinating agent
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Tertiary amine base (e.g., triethylamine)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Dissolve morpholine in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of sulfuryl fluoride or another suitable fluorinating agent to the cooled solution.
-
Add a tertiary amine base to scavenge the generated acid.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure morpholine-4-sulfonyl fluoride.
Protocol 2: General Protein Labeling with Morpholine-4-sulfonyl Fluoride
This protocol outlines a general procedure for labeling a purified protein with morpholine-4-sulfonyl fluoride to confirm covalent modification.
Materials:
-
Purified target protein in a suitable buffer (e.g., PBS, HEPES)
-
Morpholine-4-sulfonyl fluoride stock solution in a compatible organic solvent (e.g., DMSO)
-
SDS-PAGE materials
-
Mass spectrometer (for confirmation of covalent modification)
Procedure:
-
Prepare a solution of the target protein at a known concentration in the reaction buffer.
-
Add the morpholine-4-sulfonyl fluoride stock solution to the protein solution to achieve the desired final concentration. The optimal concentration and incubation time will need to be determined empirically.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified period.
-
At various time points, take aliquots of the reaction mixture and quench the reaction by adding SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE to observe any shifts in protein mobility, which can sometimes occur upon modification.
-
To confirm covalent modification and identify the site of adduction, subject the protein sample to mass spectrometry analysis. This may involve intact protein mass analysis or peptide mapping after proteolytic digestion.
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MORPHOLINE-4-SULFONYL CHLORIDE | 1828-66-6 [chemicalbook.com]
- 8. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
Executive Summary: The "Sleeping Beauty" of Chemical Biology
The Electronic Architecture of the Sulfonyl Fluoride Group: A Technical Guide Content Type: In-depth Technical Whitepaper Audience: Researchers, Chemical Biologists, and Drug Discovery Professionals
The sulfonyl fluoride (
This guide deconstructs the electronic properties governing this duality, providing a mechanistic blueprint for utilizing
Part 1: Fundamental Electronic Architecture
The reactivity of the sulfonyl fluoride group is dictated by the high oxidation state of sulfur (+6) and the unique properties of the fluorine atom (high electronegativity, low polarizability).
The Hammett Electronic Parameter ( )
The
Table 1: Comparative Hammett Constants and Electronic Parameters
| Substituent | Field Effect ( | Resonance Effect ( | ||
| 0.80 | 0.91 | 0.58 | 0.33 | |
| 0.82 | 0.94 | 0.60 | 0.34 | |
| 0.60 | 0.72 | 0.54 | 0.18 | |
| 0.71 | 0.78 | 0.65 | 0.13 | |
| 0.43 | 0.54 | 0.38 | 0.16 |
Note: Values for
Bond Metrics: The Fluorine Effect
The stability of
Table 2: Sulfonyl Halide Bond Comparison
| Property | Sulfonyl Fluoride ( | Sulfonyl Chloride ( | Implication |
| Bond Length | 1.54 Å | 2.01 Å | S–F is tighter, sterically shielding the S(VI) center. |
| Bond Energy (BDE) | ~327–368 kJ/mol | ~267–283 kJ/mol | S–F resists homolytic cleavage (redox stable). |
| Hardness ( | Hard | Soft | S–F prefers "hard" interactions (electrostatics) or specific catalysis. |
| Hydrolysis | > 1 week (pH 7) | < 20 min (pH 7) |
Part 2: The Stability-Reactivity Paradox
The "Sleeping Beauty" phenomenon is best explained by the Hard-Soft Acid-Base (HSAB) theory and the kinetic barrier to substitution.
-
Ground State Stability: The fluorine atom's lone pairs tightly contract the sulfur orbitals. Unlike chloride, fluoride is a poor leaving group in
-type reactions unless assisted by a specific environment (e.g., H-bonding in an enzyme pocket) or a "silicon trap" (SuFEx). -
Transition State Activation: Inside a protein pocket, residues like Tyrosine or Lysine can position the
group. If a neighboring proton donor (e.g., backbone amide, His) H-bonds to the sulfonyl oxygens, it polarizes the S=O bonds, increasing the electrophilicity of the sulfur. Simultaneously, the fluoride ion—once liberated—is stabilized by the local environment or sequestered by silyl groups in synthetic applications.
Visualization: The Electronic Vector Map
The following diagram illustrates the inductive and resonance vectors that create the electron-deficient Sulfur(VI) core.
Caption: Electronic vector map showing the strong electron withdrawal toward Fluorine and Oxygen, creating a highly electrophilic Sulfur center that remains kinetically stable due to the tight S-F bond.
Part 3: SuFEx Activation Mechanisms
Sulfur(VI) Fluoride Exchange (SuFEx), pioneered by the Sharpless lab, relies on the unique affinity between Fluoride and Silicon (bond energy ~565 kJ/mol) to drive the reaction.
Accelerated SuFEx Catalysis (BTMG/HMDS)
While traditional SuFEx uses silyl ethers, the "Accelerated SuFEx" protocol employs the superbase BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) and HMDS (hexamethyldisilazane).[3][4]
-
BTMG: Acts as a Brønsted base to deprotonate the nucleophile (alcohol/amine).
-
HMDS: Acts as a "Silicon Shuttle," scavenging the fluoride leaving group to form volatile TMS-F, rendering the reaction irreversible.
Caption: The Accelerated SuFEx catalytic cycle. BTMG activates the nucleophile, while HMDS drives the equilibrium forward by irreversibly trapping fluoride as TMS-F.
Part 4: Chemical Biology Applications & Protocols
Residue Specificity
Unlike acrylamides (which target Cysteine),
-
Tyrosine: The most common target. Reacts via phenol activation.
-
Lysine: Reacts via
-amino group, often requiring a nearby base to lower the pKa. -
Serine: Targeted in serine hydrolases (e.g., Elastase).
-
Histidine: Less common, but possible in specific imidazole environments.
Protocol: Synthesis of a Sulfonyl Fluoride Probe
Standard conversion from Sulfonyl Chloride.[2]
Reagents:
-
Sulfonyl Chloride precursor (
) -
Potassium Bifluoride (
) - Preferred over NaF for solubility and reactivity. -
Solvent: Acetonitrile (
) / Water ( ) mix (1:1).
Step-by-Step:
-
Dissolution: Dissolve 1.0 equiv of
in Acetonitrile (0.5 M). -
Activation: Prepare a saturated solution of
(2.5 equiv) in water. -
Mixing: Add the aqueous
dropwise to the organic phase while stirring vigorously. -
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Sulfonyl fluorides are often more non-polar than chlorides) or
NMR (signal appearance at ~ +65 ppm). -
Workup: Dilute with Ethyl Acetate, wash with water x3 (to remove excess fluoride), dry over
, and concentrate. -
Purification: Silica gel chromatography (usually stable on silica).
Protocol: SuFEx Protein Labeling
Objective: Covalent labeling of a target protein with a
Step-by-Step:
-
Preparation: Dilute protein to 1–10
in PBS (pH 7.4). Avoid Tris buffer if possible (primary amines can interfere at high concentrations/pH, though is relatively selective). -
Probe Addition: Add
probe (from 100x DMSO stock) to a final concentration of 10–50 . -
Incubation: Incubate at 37°C for 1 hour.
-
Quenching: Add 5x Laemmli buffer (containing
-mercaptoethanol) and boil for 5 min. (Note: The S-O/S-N bond formed is stable to boiling). -
Analysis: Run SDS-PAGE and analyze via fluorescence scanning (if probe is fluorescent) or Western Blot (if biotinylated).
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H. (2018).[6] "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm. Link
-
Moses, J. E., et al. (2020). "Accelerated SuFEx Click Chemistry for Modular Synthesis." Angewandte Chemie. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[5] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link
-
Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Bisphenol A and Sulfuryl Fluoride." Angewandte Chemie. Link
Sources
- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCCC 1994, Volume 59, Issue 2, Abstracts pp. 381-390 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the Structural Analysis of Morpholine-4-Sulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Foreword
Morpholine-4-sulfonyl fluoride is a key building block in medicinal chemistry, valued for its role in the synthesis of a diverse range of biologically active compounds. Its unique structural features, combining the versatile morpholine scaffold with the reactive sulfonyl fluoride group, make it a subject of significant interest. This guide provides a comprehensive overview of the structural analysis of morpholine-4-sulfonyl fluoride, offering a blend of theoretical principles and practical insights for its characterization. While a dedicated, publicly available experimental dataset for this specific molecule is limited, this guide consolidates information from closely related analogues and predictive methodologies to offer a robust framework for its structural elucidation.
Synthesis and Molecular Architecture
The synthesis of morpholine-4-sulfonyl fluoride can be logically extrapolated from the established synthesis of its chloro-analogue, morpholine-4-sulfonyl chloride. The proposed synthetic pathway underscores the fundamental principles of nucleophilic substitution at a sulfuryl center.
Proposed Synthesis of Morpholine-4-Sulfonyl Fluoride
A viable synthetic route involves the reaction of morpholine with sulfuryl fluoride (SO₂F₂). Alternatively, a two-step process starting with sulfuryl chloride fluoride (SO₂ClF) can be envisioned, followed by nucleophilic substitution with morpholine. A more practical laboratory-scale synthesis would adapt the known procedure for the corresponding sulfonyl chloride.[1]
Hypothetical Protocol:
-
To a stirred solution of morpholine (1.0 eq.) and a suitable non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add sulfuryl fluoride (1.1 eq.) or a solution of sulfuryl chloride fluoride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is quenched with water and the organic layer is separated.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford morpholine-4-sulfonyl fluoride.
Caption: Proposed synthesis of morpholine-4-sulfonyl fluoride.
Conformational Landscape of the Morpholine Ring
The morpholine ring predominantly adopts a chair conformation.[2][3] The substituent at the nitrogen atom can occupy either an axial or equatorial position. In the case of the sulfonyl fluoride group, steric and electronic factors will dictate the preferred conformation. Computational modeling, as detailed in a later section, is a powerful tool to predict the lowest energy conformer. It is anticipated that the equatorial conformation of the sulfonyl fluoride group will be sterically favored.[2]
Spectroscopic Characterization
A multi-faceted spectroscopic approach is essential for the unambiguous structural confirmation of morpholine-4-sulfonyl fluoride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For morpholine-4-sulfonyl fluoride, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a detailed picture of its molecular framework.
The ¹H NMR spectrum is expected to show two distinct multiplets corresponding to the two sets of methylene protons in the morpholine ring. The protons on the carbons adjacent to the nitrogen will be deshielded compared to those adjacent to the oxygen due to the electron-withdrawing effect of the sulfonyl fluoride group.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.7 - 3.9 | t | 4H | -CH₂-O- |
| ~ 3.3 - 3.5 | t | 4H | -CH₂-N- |
Note: The chemical shifts are estimations based on data for N-substituted morpholines.
Experimental Protocol for ¹H NMR:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
The ¹³C NMR spectrum will display two signals for the two types of carbon atoms in the morpholine ring. Similar to the proton spectrum, the carbons adjacent to the nitrogen will be at a lower field (higher ppm) than those adjacent to the oxygen.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 66 - 68 | -CH₂-O- |
| ~ 45 - 47 | -CH₂-N- |
Note: These are predicted chemical shifts based on known data for morpholine derivatives.[4]
Experimental Protocol for ¹³C NMR:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Process and reference the spectrum in a similar manner to the ¹H NMR spectrum.
¹⁹F NMR is a highly sensitive technique that will provide a single resonance for the fluorine atom in the sulfonyl fluoride group. The chemical shift of this fluorine is indicative of its electronic environment. For sulfamoyl fluorides, the chemical shift is expected in the range of +40 to +80 ppm relative to CFCl₃.[5]
Predicted ¹⁹F NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity |
| +50 to +70 | s |
Note: The exact chemical shift will be influenced by the solvent and the conformation of the molecule.
Experimental Protocol for ¹⁹F NMR:
-
The same sample can be used.
-
Tune the NMR spectrometer to the ¹⁹F frequency.
-
Acquire a standard one-pulse ¹⁹F NMR spectrum.
-
Reference the spectrum to an external or internal fluorine standard (e.g., CFCl₃ at 0 ppm).
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. For morpholine-4-sulfonyl fluoride (C₄H₈FNO₃S), the expected exact mass is approximately 169.02 g/mol .
Predicted Mass Spectrometry Data:
| m/z | Ion |
| 169 | [M]⁺ |
| 170 | [M+H]⁺ |
| 86 | [M - SO₂F]⁺ |
| 83 | [SO₂F]⁺ |
Note: The fragmentation pattern may vary depending on the ionization technique used.
Experimental Protocol for Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (GC or LC).
-
Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of morpholine-4-sulfonyl fluoride is expected to show characteristic absorption bands for the sulfonyl group (S=O stretching) and the C-O and C-N bonds of the morpholine ring.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| ~2950-2850 | C-H stretching |
| ~1350-1300 | Asymmetric SO₂ stretching |
| ~1180-1140 | Symmetric SO₂ stretching |
| ~1115 | C-O-C stretching |
| ~850-750 | S-F stretching |
Note: These are approximate ranges and can be influenced by the physical state of the sample.
Experimental Protocol for IR Spectroscopy:
-
For a solid sample, prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory. For a liquid sample, a thin film between salt plates can be used.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
X-ray Crystallography
Hypothetical Protocol for Single-Crystal X-ray Diffraction:
-
Grow suitable single crystals of morpholine-4-sulfonyl fluoride, for example, by slow evaporation of a solution in an appropriate solvent.
-
Mount a single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structure to obtain accurate atomic coordinates, bond lengths, and bond angles.
Computational Structural Analysis
In the absence of complete experimental data, computational chemistry provides a powerful tool for predicting the structural and spectroscopic properties of morpholine-4-sulfonyl fluoride.
Methodology:
-
Geometry Optimization: Perform geometry optimization using density functional theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This will provide the lowest energy conformation and theoretical bond lengths and angles.
-
Frequency Calculations: Perform frequency calculations on the optimized geometry to confirm it is a true minimum on the potential energy surface and to predict the IR spectrum.
-
NMR Chemical Shift Calculations: Use the GIAO (Gauge-Including Atomic Orbital) method to calculate the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These can be compared with experimental data for validation.
Caption: Computational chemistry workflow for structural analysis.
Conclusion
The structural analysis of morpholine-4-sulfonyl fluoride requires a synergistic application of synthetic chemistry, spectroscopy, and computational modeling. While a complete experimental dataset for this specific molecule remains to be published, this guide provides a comprehensive framework for its characterization based on established principles and data from analogous compounds. The protocols and predictive data herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the confident identification and utilization of this important synthetic building block.
References
-
ResearchGate. Morpholine sulfur trifluoride: Vibrational spectra, conformational properties and crystal structure. Available from: [Link]
-
Defense Technical Information Center. Fluorine-19 Nuclear Magnetic Resonance. Available from: [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available from: [Link]
-
ACS Publications. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. Available from: [Link]
-
PubChem. Morpholine-4-sulfonyl fluoride. Available from: [Link]
-
PubMed Central. Syntheses, crystal structures and Hirshfeld surface analyses of N-arylsulfonyl derivatives of cytisine. Available from: [Link]
-
Organic Spectroscopy International. 4-(2-fluoro-4-nitrophenyl)morpholine. Available from: [Link]
-
Advanced Engineering Science. CRYSTAL STRUCTURE OF N, N,4-TRIMETHYLBENZENESULFONAMIDE AND ITS HIRSHFELD SURFACE ANALYSIS. Available from: [Link]
-
ResearchGate. Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. Available from: [Link]
-
ResearchGate. (PDF) Crystal structure of ((4-acetamidophenyl)sulfonyl)(carboxylatomethyl) amide- κ2N,O)bis(1,10-phenantroline-κ2N,N') nickel(II) heptahydrate, [Ni(abgly)(phen)2]·7H 2O, C34H40N6NIO12S. Available from: [Link]
-
PubMed Central. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]
-
Canadian Journal of Chemistry. Morpholines: stereochemistry and preferred steric course of quaternization. Available from: [Link]
-
National Institutes of Health. Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]. Available from: [Link]
Sources
- 1. MORPHOLINE-4-SULFONYL CHLORIDE | 1828-66-6 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine(110-91-8) 13C NMR [m.chemicalbook.com]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. Syntheses, crystal structures and Hirshfeld surface analyses of N-arylsulfonyl derivatives of cytisine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. advancedengineeringscience.com [advancedengineeringscience.com]
Methodological & Application
Application Note: Morpholine-4-sulfonyl Fluoride in SuFEx Click Chemistry
This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the specific properties, synthesis, and application of Morpholine-4-sulfonyl fluoride , a representative sulfamoyl fluoride SuFEx warhead.
Executive Summary & Technical Rationale
Morpholine-4-sulfonyl fluoride (MSF) represents a distinct class of Sulfur(VI) Fluoride Exchange (SuFEx) reagents known as sulfamoyl fluorides (
Why use Morpholine-4-sulfonyl fluoride?
-
"Sleeping Beauty" Reactivity: It is virtually inert to hydrolysis in aqueous media (pH 1–10) and plasma, resisting non-specific reaction with abundant nucleophiles.
-
Context-Dependent Activation: It reacts only when activated by specific protein microenvironments (proximity effect) or chemical catalysts (e.g., DBU, BEMP, or silicon activation).
-
Physicochemical Properties: The morpholine ring improves water solubility and metabolic stability, making it an ideal fragment for Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD).[1]
Mechanism of Action: The SuFEx Exchange
The SuFEx reaction relies on the substitution of the fluoride leaving group at the hexavalent sulfur center. For sulfamoyl fluorides like MSF, the N-S bond stabilizes the S(VI) center via resonance, raising the activation energy required for nucleophilic attack.
Diagram 1: Mechanism of Sulfamoyl Fluoride Activation
This diagram illustrates the difference between background hydrolysis (blocked) and catalyzed exchange.
Caption: The "Sleeping Beauty" mechanism. Unlike sulfonyl chlorides, MSF resists hydrolysis but undergoes rapid exchange when activated by a specific protein pocket or catalyst.
Comparative Reactivity Data
The following table contrasts Morpholine-4-sulfonyl fluoride with other common electrophiles to justify selection.
| Reagent Class | Example Compound | Hydrolytic Stability ( | Reactivity Profile | Primary Application |
| Sulfamoyl Fluoride | Morpholine-4-SO2F | > 24 Hours | Latent / Tunable | In vivo probes, Targeted Covalent Inhibitors |
| Aryl Sulfonyl Fluoride | PMSF | ~1-2 Hours | High | Broad-spectrum protease inhibition |
| Fluorosulfate | Aryl-OSO2F | Variable (High) | Moderate | Tyrosine/Lysine modification |
| Sulfonyl Chloride | Tosyl Chloride | Minutes | Very High (Promiscuous) | Synthetic intermediate (Not bio-compatible) |
Experimental Protocols
Protocol A: Synthesis of Morpholine-4-sulfonyl Fluoride
Note: While commercially available, in-situ generation is often required for library synthesis.[1]
Reagents:
-
Morpholine (1.0 equiv)[1]
-
AISF (4-Acetamido-benzenesulfonyl fluoride) or SuFEx-IT™ (Solid SO2F2 surrogates)[1]
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[1]
-
Solvent: Acetonitrile (MeCN)[1]
Step-by-Step:
-
Preparation: Dissolve Morpholine (1 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask.
-
Activation: Add DBU (2.0 equiv). Stir at Room Temperature (RT) for 5 minutes.
-
Fluorosulfurylation: Add AISF (1.2 equiv) in one portion.
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC or LC-MS (Target Mass: ~169.18 Da).[1]
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove DBU and excess morpholine), then brine. Dry over MgSO4.
-
Purification: Flash chromatography (Hexane/EtOAc). MSF is typically a crystalline solid.
Protocol B: Silicon-SuFEx (Si-SuFEx) Ligation
Use this for conjugating the morpholine warhead to complex scaffolds (e.g., fluorophores or drugs) via a silyl ether.[1]
Reagents:
-
Morpholine-4-sulfonyl fluoride (1.2 equiv)[1]
-
Silyl Ether Partner (R-O-TMS) (1.0 equiv)[1]
-
Catalyst: BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) or DBU (10-20 mol%)[1]
-
Solvent: MeCN or DMF[1]
Procedure:
-
Mix the silyl ether and MSF in MeCN (0.5 M).
-
Add the catalyst (BEMP is preferred for difficult substrates).
-
Stir at RT. The reaction is driven by the formation of the strong Si-F bond (gas/volatile byproduct).
-
Validation: The release of the silyl fluoride byproduct drives the reaction to completion, yielding the stable sulfate/sulfamate linkage.
Protocol C: Covalent Protein Labeling (ABPP)
Targeting Tyrosine (Tyr), Lysine (Lys), or Histidine (His) residues.[1]
Buffer System: PBS (pH 7.4) or HEPES (pH 7.5). Avoid TRIS if high concentrations of primary amines interfere (though SuFEx is generally chemoselective).
Step-by-Step:
-
Proteome Preparation: Dilute cell lysate to 1 mg/mL in PBS.
-
Probe Addition: Add Morpholine-4-sulfonyl fluoride probe (dissolved in DMSO) to a final concentration of 1–10 µM. Keep DMSO < 2%.
-
Incubation: Incubate at 37°C for 1 to 4 hours .
-
Expert Insight: Unlike acrylamides (which react in minutes), sulfamoyl fluorides may require longer incubation to find the correct orientation for the "click" event.
-
-
Quenching: Stop reaction by adding 4x SDS-PAGE loading buffer (containing
-mercaptoethanol) and boiling for 5 mins. -
Analysis: Proceed to SDS-PAGE (fluorescence scanning) or Streptavidin enrichment for Mass Spectrometry (LC-MS/MS).
Workflow Visualization: Activity-Based Protein Profiling
This diagram outlines the workflow for using an MSF-based probe to identify drug targets.[1]
Caption: ABPP workflow utilizing the stability of MSF to label specific targets before clicking with a reporter tag.
Safety & Handling
-
Toxicity: Sulfonyl fluorides are covalent modifiers.[2] While MSF is less reactive than PMSF, it should be treated as a potential skin/eye irritant and toxic if inhaled.
-
Fluoride Release: The reaction releases Fluoride ions (
).[1] Ensure waste streams are managed according to local regulations for fluorinated compounds. -
Storage: Store solid MSF at 4°C or -20°C. It is stable for months/years if kept dry.
References
-
Sharpless, K. B., et al. (2014).[3][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [1]
-
Jones, L. H., et al. (2023).[5] "Covalent drug discovery using sulfur(VI) fluoride exchange warheads." Expert Opinion on Drug Discovery.
-
Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Inhibitors." Nature Chemical Biology.
-
Dong, J., et al. (2014).[3] "SuFEx-Based Synthesis of Polysulfates." Angewandte Chemie. [1]
-
Genentech Research. (2023). "Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry." Royal Society of Chemistry.
Sources
- 1. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Sulfur fluoride exchange | Springer Nature Experiments [experiments.springernature.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
targeting non-cysteine residues with morpholine-4-sulfonyl fluoride
Application Note: Targeting Non-Cysteine Residues with Morpholine-4-Sulfonyl Fluoride (MSF)
Executive Summary
The covalent targeting of non-cysteine residues represents a paradigm shift in ligand discovery, expanding the "druggable" proteome beyond the ~2% of residues (cysteines) traditionally targeted by acrylamides. Morpholine-4-sulfonyl fluoride (MSF) serves as a premier "scout fragment" in this domain. Belonging to the sulfamoyl fluoride class of Sulfur-Fluoride Exchange (SuFEx) warheads, MSF offers a unique balance of aqueous stability and context-dependent reactivity.
This guide details the mechanism, application, and protocols for using MSF to target Tyrosine (Tyr) , Lysine (Lys) , Histidine (His) , and Serine (Ser) residues. It is designed for researchers utilizing covalent fragment screening (CFS) and mass spectrometry-based proteomics.
Scientific Foundation: The SuFEx Mechanism
Beyond Cysteine: Context-Dependent Reactivity
Unlike highly reactive sulfonyl chlorides or non-specific alkylators, sulfonyl fluorides (SFs) like MSF are relatively inert in physiological buffer. They do not react indiscriminately with solvent-exposed nucleophiles. Instead, their reactivity is driven by molecular recognition .
-
Proximity Effect: The morpholine scaffold (or the larger ligand to which the SF is attached) binds to a protein pocket, bringing the
warhead into close proximity with a nucleophilic side chain. -
Transition State Stabilization: The local protein environment often perturbs the pKa of the target residue (e.g., a catalytic Lys or a Tyr near a basic residue), facilitating the nucleophilic attack on the sulfur center and the heterolytic ejection of fluoride.
Reaction Chemistry
The reaction follows a concerted substitution mechanism where the nucleophile attacks the sulfur(VI) center.
-
Tyrosine: Forms a fluorosulfate (stable).
-
Lysine: Forms a sulfonamide (stable).
-
Histidine: Forms a sulfonyl-imidazole (potentially reversible/hydrolytically sensitive, but often stable in hydrophobic pockets).
-
Serine: Forms a sulfonate ester (common in catalytic triads).
Figure 1: The SuFEx reaction mechanism driven by protein-ligand binding proximity. The inert SF warhead activates only when positioned near a nucleophile within the binding pocket.
Application 1: Covalent Fragment Screening (Intact Protein MS)
This workflow is used to determine if MSF (or a library of SF-fragments) binds to your target protein.[1][2]
Experimental Design
-
Protein Requirement: >95% purity, in a buffer free of primary amines (no Tris) if targeting Lysine. HEPES or Phosphate is preferred.
-
Concentration: 5–10 µM protein.
-
Fragment Concentration: 50–500 µM (10x–100x excess).
Protocol: Intact Mass Analysis
-
Buffer Exchange: Buffer exchange protein into 20 mM HEPES (pH 7.5), 150 mM NaCl. Note: Avoid DTT/BME as they can reduce disulfides, though SFs are generally resistant to reduction.
-
Incubation:
-
Mix Protein (5 µM final) with MSF (200 µM final).
-
Include a DMSO-only control.
-
Incubate at 25°C for 4 to 24 hours . (SF kinetics are slower than acrylamides).
-
-
Quenching: Add Formic Acid to 1% final concentration to stop the reaction and denature the protein.
-
LC-MS Analysis:
-
Inject 1–2 µg of protein onto a C4 desalting column (e.g., Waters BEH C4).
-
Elute with a rapid Acetonitrile gradient (5% to 95% over 5 mins).
-
Detect via ESI-TOF or Orbitrap MS.
-
-
Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.
Data Interpretation (The "Mass Shift")
Successful labeling is identified by a specific mass increase corresponding to the "sulfonyl-morpholine" moiety.
| Component | Formula | Monoisotopic Mass (Da) |
| Morpholine-4-sulfonyl fluoride | 169.02 | |
| Leaving Group (-F) | -18.99 | |
| Proton Loss (-H) | -1.01 | |
| Net Mass Shift | +149.01 |
Critical QC: If you see a mass shift of +169 Da , it indicates non-covalent adduct formation (the fluoride did not leave) or incorrect deconvolution. The covalent adduct must be +149 Da .
Application 2: Site Identification (Peptide Mapping)
Once labeling is confirmed, you must identify which residue (Tyr, Lys, His) was modified.
Protocol: Bottom-Up Proteomics
-
Labeling: Perform incubation as described in 3.2, but scale up to 20 µg protein.
-
Denaturation/Reduction/Alkylation:
-
Add Urea (8M final) or Guanidine HCl (6M).
-
Add TCEP (5 mM) and Chloroacetamide (10 mM). Incubate 30 min RT.
-
Note: Do not use high temperature boiling, as sulfonyl-imidazoles (His) can be heat labile.
-
-
Digestion:
-
Dilute Urea to <2M using 50 mM Ammonium Bicarbonate (pH 8.0).
-
Add Trypsin (1:50 enzyme:protein ratio).
-
Incubate overnight at 37°C.
-
-
Desalting: Use C18 StageTips or spin columns.
-
LC-MS/MS: Run on a high-resolution instrument (e.g., Orbitrap Exploris/Eclipse). Use a standard 60-90 min gradient.
Database Search Parameters
Configure your search engine (MaxQuant, Proteome Discoverer, MSFragger) with the following variable modification:
-
Modification Name: MorpholineSulfonyl
-
Composition:
-
Delta Mass: +149.0143 Da
-
Target Residues: Y, K, H, S, T (Select all to discover unexpected reactivity).
Strategic Workflow Diagram
Figure 2: Integrated workflow for validating MSF labeling and identifying the specific amino acid modification site.
Troubleshooting & Validation
-
Low Labeling Efficiency:
-
Cause: The "Morpholine" fragment may not bind the pocket tightly enough to drive the reaction.
-
Solution: Increase concentration or incubation time. If still no labeling, the pocket may not support SuFEx geometry.
-
-
Non-Specific Labeling:
-
Stability of Histidine Adducts:
-
Sulfonyl-imidazoles (His adducts) can be hydrolytically unstable at low pH. If you suspect His labeling but see nothing, try digesting at pH 8.5 and avoiding acidic quenching if possible, or analyze immediately.
-
References
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[5] Angewandte Chemie International Edition. [Link][5][6]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]
-
Fadeyi, O. O., et al. (2017). Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue.[5] ACS Chemical Biology. [Link][5]
-
Hymel, D., & Burke, T. R. (2017). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling. ChemMedChem. [Link]
-
Ray-Soni, A., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Journal of Medicinal Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Applications of Sulfonyl Fluorides in Chemical Biology: A Technical Guide for Researchers
Authored by: A Senior Application Scientist
Introduction: The Rise of a Privileged Warhead in Chemical Biology
In the intricate landscape of chemical biology and drug discovery, the ability to selectively probe and modulate protein function is paramount. Covalent chemical probes have emerged as indispensable tools for the identification and validation of novel therapeutic targets. Among the diverse arsenal of electrophilic warheads, sulfonyl fluorides (R-SO₂F) have garnered significant attention, earning the moniker of a "privileged" warhead.[1][2][3] This privileged status stems from a unique and advantageous balance between stability and reactivity.[1][4][5] Sulfonyl fluorides exhibit remarkable stability in aqueous environments, a critical prerequisite for biological applications, yet possess a context-dependent reactivity towards a range of nucleophilic amino acid residues.[1][2][3] This finely tuned reactivity allows for the selective covalent modification of target proteins, minimizing off-target effects that can plague more promiscuous electrophiles.[2]
The primary mechanism of action involves a nucleophilic attack by an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a highly stable sulfonylated adduct, effectively creating a permanent link between the probe and its protein target.[2] This covalent and often irreversible interaction is the cornerstone of their utility in a multitude of applications.
This technical guide provides a comprehensive overview of the applications of sulfonyl fluoride-based chemical probes, offering detailed insights and field-proven protocols for researchers, scientists, and drug development professionals.
I. The Versatility of Sulfonyl Fluorides: Targeting a Spectrum of Nucleophilic Residues
A key advantage of sulfonyl fluorides lies in their ability to react with a variety of nucleophilic amino acid residues within protein binding sites. While initially recognized for their reactivity with the active site serine of proteases, their utility has expanded to include a broader range of targets.[1][3] This versatility significantly broadens the scope of the "ligandable proteome," opening up new avenues for probe development and drug discovery.[6]
The reactivity of a sulfonyl fluoride with a particular residue is not solely dependent on the intrinsic nucleophilicity of the amino acid but is also heavily influenced by the local protein microenvironment.[3][7] Factors such as the pKa of the residue, its accessibility, and the presence of nearby activating residues can dramatically enhance its reactivity towards the sulfonyl fluoride warhead.
Table 1: Amino Acid Residues Targeted by Sulfonyl Fluorides
| Amino Acid Residue | Nucleophilic Group | Common Protein Targets | Key Considerations |
| Serine (Ser) | Hydroxyl (-OH) | Serine proteases, lipases, esterases | The catalytic serine in the active site of these enzymes is often highly activated, making it a prime target.[1][3] |
| Tyrosine (Tyr) | Phenolic hydroxyl (-OH) | Kinases, phosphatases, various enzymes | The pKa of the tyrosine phenol can be lowered by the local environment, increasing its nucleophilicity.[3][8][9][10] |
| Lysine (Lys) | Epsilon-amino (-NH₂) | Kinases, various enzymes | The lysine side chain is often involved in binding and catalysis, and its reactivity is pH-dependent.[6][11] |
| Threonine (Thr) | Hydroxyl (-OH) | Proteasomes, other enzymes | Structurally similar to serine, but generally less reactive.[1][3] |
| Histidine (His) | Imidazole ring | Various enzymes | The imidazole side chain can act as a nucleophile, particularly when deprotonated.[1] |
| Cysteine (Cys) | Thiol (-SH) | Cysteine proteases | While sulfonyl fluorides can react with cysteine, the resulting thiosulfonate ester can be unstable. |
This multi-targeting capability distinguishes sulfonyl fluorides from more specific warheads, such as those that exclusively target cysteine, and underscores their broad applicability in chemical biology.[3]
II. Core Application: Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes covalent probes to assess the functional state of enzymes directly within complex biological systems.[12][13][14] Sulfonyl fluoride-based probes are exceptionally well-suited for ABPP due to their stability and tunable reactivity.[12]
The fundamental principle of ABPP involves the use of an activity-based probe (ABP) that consists of three key components: a reactive group (the sulfonyl fluoride warhead), a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment.[13]
Protocol: General Procedure for In Vitro ABPP of Serine Hydrolases
This protocol outlines a general procedure for labeling active serine hydrolases in a cell lysate using a sulfonyl fluoride probe equipped with a clickable alkyne tag.
Materials:
-
Cell Lysate: Prepared in a suitable lysis buffer (e.g., Tris-HCl, pH 7.4) without protease inhibitors that target serine hydrolases.
-
Sulfonyl Fluoride Probe (Alkyne-tagged): Stock solution in DMSO (e.g., 10 mM).
-
Reporter Tag: Azide-functionalized biotin or fluorophore (e.g., 1 mM in DMSO).
-
Click Chemistry Reagents: Copper(II) sulfate (CuSO₄), tris(2-carboxyethyl)phosphine (TCEP), and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
-
SDS-PAGE reagents and equipment.
-
Fluorescence gel scanner or streptavidin-HRP for western blotting.
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Probe Labeling:
-
In a microcentrifuge tube, dilute the cell lysate to a final concentration of 1 mg/mL in lysis buffer.
-
Add the alkyne-tagged sulfonyl fluoride probe to a final concentration of 1-10 µM.
-
Incubate at room temperature for 30-60 minutes.
-
-
Click Chemistry Reaction:
-
To the labeled lysate, add the following reagents in order:
-
Azide-reporter tag (final concentration 50 µM).
-
TCEP (final concentration 1 mM).
-
TBTA (final concentration 100 µM).
-
CuSO₄ (final concentration 1 mM).
-
-
Vortex briefly and incubate at room temperature for 1 hour, protected from light if using a fluorescent tag.
-
-
Sample Preparation for SDS-PAGE:
-
Add 4x SDS-PAGE loading buffer to the reaction mixture.
-
Boil the samples for 5 minutes at 95°C.
-
-
Gel Electrophoresis and Visualization:
-
Separate the proteins by SDS-PAGE.
-
For fluorescently tagged proteins, visualize the gel directly using a fluorescence scanner.
-
For biotin-tagged proteins, transfer the proteins to a membrane and detect using streptavidin-HRP and chemiluminescence.
-
Expected Outcome: Labeled active enzymes will appear as distinct bands on the gel or blot, allowing for the profiling of their activity.
III. Covalent Inhibitor and Drug Discovery
The ability of sulfonyl fluorides to form stable covalent bonds with their protein targets makes them highly attractive warheads for the design of covalent inhibitors.[1][15][16] By incorporating a sulfonyl fluoride moiety into a molecule with high affinity for a specific protein, researchers can develop potent and selective irreversible inhibitors. This approach has several advantages, including:
-
Prolonged duration of action: The irreversible nature of the bond can lead to a longer-lasting therapeutic effect.
-
Improved potency: Covalent binding can overcome weak binding affinities.
-
Targeting challenging proteins: Covalent inhibitors can be effective against targets that have been difficult to drug with traditional small molecules.
The development of covalent drugs targeting residues other than cysteine is a rapidly growing area of research, and sulfonyl fluorides are at the forefront of this expansion.[15][16]
IV. Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: The Mechanistic Heartbeat
The reactivity of sulfonyl fluorides is a cornerstone of a broader class of reactions known as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[5][17][18][19] This "click chemistry" platform, championed by Nobel laureate K. Barry Sharpless, involves the exchange of a fluoride atom on a hexavalent sulfur center with a nucleophile.[17][20] The S-F bond is kinetically stable but can be activated under appropriate conditions, such as in the presence of a suitably positioned nucleophile within a protein binding site.[4][20]
The principles of SuFEx chemistry not only explain the reactivity of sulfonyl fluorides with proteins but also provide a powerful toolkit for the synthesis of a wide range of chemical probes and building blocks for drug discovery.[18][20]
V. Future Perspectives and Conclusion
The applications of sulfonyl fluorides in chemical biology are continually expanding.[3][7] Ongoing research is focused on developing new sulfonyl fluoride-based probes with enhanced selectivity and novel functionalities.[7] Furthermore, the integration of sulfonyl fluoride chemistry with other cutting-edge technologies, such as proteomics and genetic code expansion, promises to further revolutionize our ability to study and manipulate biological systems.[7]
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]
-
Petri, L., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3053. [Link]
-
Ye, Y., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11843–11848. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]
-
Wang, T., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry, 67(18), 15461–15491. [Link]
-
Gu, C., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Chemistry & Biology, 20(4), 541–548. [Link]
-
Parker, C. G., et al. (2021). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 143(30), 11473–11485. [Link]
-
Gu, C., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology, 20(4), 541–548. [Link]
-
Zha, Y., et al. (2024). Advances in sulfur fluoride exchange for chemical biology. ChemRxiv. [Link]
-
Jones, L. H. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology, 4(5), 329–338. [Link]
-
Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(8), 837–847. [Link]
-
Lucas, S. W., et al. (2022). Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. Bioorganic Chemistry, 129, 106227. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Semantic Scholar. [Link]
-
Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(8), 837–847. [Link]
-
Witte, M. D., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. Angewandte Chemie International Edition, 51(45), 11333–11336. [Link]
-
Willems, L. I., et al. (2020). Activity-based protein profiling: A graphical review. Biochemical Pharmacology, 180, 114135. [Link]
-
Gabillet, S., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 58(93), 12948–12951. [Link]
-
Hett, E. C., et al. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. ACS Chemical Biology, 10(4), 1097–1105. [Link]
-
Wang, T., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Li, J., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(20), 6944–6975. [Link]
-
Isom, V., et al. (2022). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science, 13(28), 8272–8277. [Link]
-
Yang, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 133. [Link]
-
Ball, N. D. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. [Link]
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfonyl Fluorides - Enamine [enamine.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Note: Engineering Next-Generation Covalent Inhibitors with Sulfonyl Fluoride Warheads
Introduction: The Renaissance of Sulfonyl Fluorides
For decades, covalent drug discovery was dominated by acrylamides targeting non-catalytic cysteines (e.g., Ibrutinib, Osimertinib). However, cysteine is rare (approx. 2% of the proteome) and often absent from critical binding pockets.
The Sulfonyl Fluoride (SF) warhead has emerged as a "privileged" electrophile, revitalized by the concept of Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike highly reactive acyl halides, SFs possess a unique "Sleeping Beauty" profile: they are metabolically stable and unreactive in solution but become hyper-reactive only when precisely positioned within a protein binding pocket.
This guide details the workflow for developing SF-based Targeted Covalent Inhibitors (TCIs), enabling the targeting of Tyrosine, Lysine, Serine, Histidine, and Threonine residues—vastly expanding the druggable proteome.
Mechanistic Principles & Rational Design
The SuFEx Mechanism
The SF warhead functions via a context-dependent nucleophilic substitution. The sulfur (VI) center is electrophilic, but the S-F bond is strong and resistant to reduction and hydrolysis. Reaction occurs only when the warhead is held in close proximity to a nucleophile, often assisted by the local protein environment (e.g., H-bond networks that activate the leaving fluoride).
Reaction Stoichiometry:
Reactivity Profile
-
Tyrosine: The most common target for SFs. The phenol group reacts to form a stable sulfonate ester.
-
Lysine: Forms a sulfonamide bond.
-
Serine: Forms a sulfonate ester (common in serine proteases).
-
Histidine: Forms a sulfonyl-imidazole (less common but possible).
Visualizing the Design Logic
The following diagram illustrates the critical decision-making process for SF inhibitor design.
Figure 1: Decision matrix for selecting Sulfonyl Fluoride warheads based on active site residue availability.
Biochemical Characterization: Determination[1][2]
Traditional
Kinetic Parameters Defined
- (M): The reversible binding constant (affinity of the inhibitor for the pocket before reaction).
- (s⁻¹): The maximum rate of inactivation (bond formation).
- (M⁻¹s⁻¹): The bimolecular rate constant; higher values indicate more potent inhibition.
Protocol: Continuous Assay Method
Objective: Determine kinetic parameters using a reporter substrate.
-
Preparation: Prepare enzyme buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100). Avoid DTT if possible, though SFs are generally resistant to thiols.
-
Inhibitor Dilution: Prepare a 2-fold serial dilution of the SF inhibitor (e.g., 8 concentrations ranging from 0.1
to 10 ). -
Reaction Setup:
-
Mix Enzyme + Substrate (at
concentration). -
Initiate reaction by adding Inhibitor.
-
Immediately monitor product formation (fluorescence/absorbance) continuously for 60–90 minutes.
-
-
Data Analysis:
-
Fit progress curves to the exponential decay equation:
. -
Plot
vs. [Inhibitor].[2] -
Fit to the hyperbolic equation:
.
-
Data Presentation Table:
| Parameter | Definition | Target Value (Lead) | Note |
| Reversible affinity | < 100 nM | Driven by the scaffold/pharmacophore. | |
| Reactivity rate | > 10⁻³ s⁻¹ | Driven by warhead positioning/chemistry. | |
| Overall Potency | > 10⁵ M⁻¹s⁻¹ | The critical metric for ranking compounds. |
Protocol: Mass Spectrometry Validation
Proving covalent engagement is mandatory. Unlike reversible inhibitors, SFs leave a permanent "scar" on the protein that can be detected by MS.
Intact Protein MS (Stoichiometry)
Purpose: Confirm 1:1 labeling and absence of non-specific multi-labeling.
Step-by-Step Protocol:
-
Incubation: Incubate Protein (10 µM) with Inhibitor (20 µM, 2 eq) in reaction buffer for 1–4 hours at RT.
-
Control: Run a DMSO-only control in parallel.
-
Desalting: Remove excess unbound inhibitor using Zeba Spin Desalting Columns (7K MWCO) or LC diversion.
-
LC-MS Analysis: Inject onto a C4 column coupled to a Q-TOF or Orbitrap.
-
Deconvolution: Use MaxEnt1 or equivalent software to deconvolute the raw charge envelope to zero-charge mass.
Calculating the Mass Shift:
The SF reaction releases HF. Therefore, the mass added to the protein is the mass of the inhibitor minus the mass of HF (20.01 Da).
Peptide Mapping (Site Identification)
Purpose: Identify the exact amino acid residue modified.
-
Digestion: Denature, reduce, and alkylate the labeled protein. Digest with Trypsin (or Chymotrypsin if the target is Tyr-rich) overnight.
-
LC-MS/MS: Analyze peptides using a C18 column with a standard acetonitrile gradient.
-
Database Search: Set a variable modification for the specific mass shift (
). -
Validation: Manually inspect MS2 spectra to confirm the modification is on the predicted residue (e.g., Tyr402).
Protocol: Cellular Target Engagement (TE)
Demonstrating that the SF inhibitor binds the target inside a living cell is the final hurdle.
Probe vs. Inhibitor Competition (Gel-Based)
This method requires a "reporter probe"—usually an analog of your inhibitor tagged with a click handle (alkyne) or a biotin-SF broad-spectrum probe.
Workflow Diagram:
Figure 2: Cellular Target Engagement Workflow using competitive labeling.
Protocol Steps:
-
Treatment: Treat cells with increasing concentrations of the SF inhibitor (e.g., 0, 0.1, 1, 10 µM) for 2 hours.
-
Lysis: Wash cells and lyse in PBS + 1% NP-40 + Protease Inhibitors.
-
Probe Labeling: Add the SF-Alkyne probe (e.g., 1 µM) to the lysate and incubate for 1 hour. Note: If the inhibitor bound the target in the cells, the probe cannot bind.
-
Click Chemistry: Add Click Mix (100 µM TBTA, 1 mM TCEP, 1 mM CuSO4, 25 µM Rhodamine-Azide). Incubate 1 hour.
-
Readout: Run SDS-PAGE. Scan for Rhodamine fluorescence. A disappearance of the fluorescent band at the target's MW indicates successful engagement.
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[3] Chemical Science, 6(5), 2650-2659. Link
-
Dong, J., et al. (2014). Sulfur (VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Link
-
Hixon, M. S. (2015). Rapid determination of the specificity constant of irreversible inhibitors (
) by means of an endpoint competition assay.[4] Angewandte Chemie, 54(47), 14099-14102. Link
Sources
Troubleshooting & Optimization
common side reactions of morpholine-4-sulfonyl fluoride with amino acids
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting Morpholine-4-Sulfonyl Fluoride (MSF) Reactivity Profiles
Executive Summary
Morpholine-4-sulfonyl fluoride (MSF) is a sulfamoyl fluoride reagent, distinct from aryl sulfonyl fluorides like PMSF. While PMSF is a rapid, non-specific serine protease inhibitor with poor aqueous stability, MSF represents the SuFEx (Sulfur-Fluoride Exchange) class of warheads. It offers superior hydrolytic stability but requires specific activation (proximity or pH tuning) to label amino acids effectively.
This guide addresses the unique "side reactions" of MSF—specifically its transient reaction with Cysteine , its pH-dependent promiscuity toward Lysine/Tyrosine , and its kinetic latency compared to traditional electrophiles.
Part 1: Troubleshooting & FAQs
Issue 1: "I observe rapid initial binding to my protein, but the adduct disappears during mass spectrometry or dialysis. What is happening?"
Diagnosis: Transient Cysteine Modification (The "Cysteine Sink" Effect). Unlike the stable sulfonamide bonds formed with Lysine or sulfonate esters with Tyrosine/Serine, MSF reacts rapidly with Cysteine to form a thiosulfonate intermediate. This adduct is thermodynamically unstable and susceptible to hydrolysis or reaction with other nucleophiles (e.g., DTT, glutathione), causing the probe to "fall off."
-
The Mechanism: The high nucleophilicity of Cysteine allows it to attack the sulfur center faster than Lys/Tyr, but the resulting S-S bond is labile.
-
Corrective Action:
-
Avoid reducing agents: Do not use DTT or β-mercaptoethanol during the labeling step, as they will rapidly cleave the thiosulfonate.
-
Cysteine Blocking: If Cysteine is not the target, pre-block surface Cysteines with iodoacetamide (IAA) or N-ethylmaleimide (NEM) to force the MSF to react with the intended Lysine or Tyrosine residues.
-
Issue 2: "My target Serine protease is not being inhibited, even though I used standard PMSF concentrations."
Diagnosis: Kinetic Latency (Low Intrinsic Reactivity). MSF is a sulfamoyl fluoride, which is electronically more stable than the aryl sulfonyl fluoride (PMSF). The morpholine nitrogen donates electron density to the sulfonyl group, reducing the electrophilicity of the sulfur center.
-
The Science: PMSF has a half-life of ~1 hour in pH 7.5 buffer; MSF is stable for days. Consequently, MSF reacts much slower and often requires proximity acceleration (binding affinity to the pocket) to drive the covalent bond formation.
-
Corrective Action:
-
Increase Incubation Time: Extend labeling from 30 mins to 4–12 hours.
-
Increase Concentration: MSF may require 5–10x higher concentrations than PMSF for equivalent inhibition rates in the absence of strong non-covalent binding.
-
Check pH: Serine nucleophilicity is low at neutral pH. Increasing pH to 8.0–8.5 can assist, though it increases Lysine background (see Issue 3).
-
Issue 3: "I am seeing non-specific background labeling on multiple residues in my proteomics data."
Diagnosis: pH-Driven Promiscuity (Lysine/Tyrosine/Histidine). While MSF is designed to be specific, at elevated pH (>8.0), the deprotonated states of Lysine (ε-amino) and Tyrosine (phenol) become competent nucleophiles for SuFEx chemistry.
-
The Science: Sulfonyl fluorides are "privileged" electrophiles that can modify Lys, Tyr, His, and Ser.[1] In the absence of a specific binding pocket, high pH drives non-specific surface labeling.
-
Corrective Action:
-
Buffer Exchange: Perform labeling at pH 7.2–7.4 . At this pH, only residues with perturbed pKa values (e.g., catalytic Lysines or active site Tyrosines) are reactive enough to displace the fluoride.
-
Quenching: Quench the reaction with an excess of a primary amine (e.g., Tris or glycine) after the incubation period to scavenge unreacted MSF before denaturation/digestion.
-
Part 2: Reactivity & Stability Data
Table 1: Amino Acid Reactivity Profile of MSF
| Target Residue | Reaction Product | Stability of Adduct | Reactivity Driver |
| Cysteine | Thiosulfonate | Low / Reversible | High Nucleophilicity (Kinetic control) |
| Lysine | Sulfamide | High (Permanent) | pH > 8.0 or pKa perturbation |
| Tyrosine | Sulfamate | High (Permanent) | Proximity / SuFEx activation |
| Serine | Sulfonate Ester | High (Permanent) | Catalytic activation (Proteases) |
| Histidine | Sulfonamide | Variable | Local environment |
Table 2: Aqueous Stability Comparison (Hydrolysis)
| Reagent | Structure Class | Half-life (pH 7.5, 25°C) | Primary Use Case |
| PMSF | Aryl Sulfonyl Fluoride | ~1 hour | Acute Protease Inhibition (Lysis) |
| MSF | Sulfamoyl Fluoride | > 24 hours | Chemical Probes, Long-term Inhibition |
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways of MSF reacting with proteins. Note the "Dead End" pathway for Cysteine versus the stable conjugation with Lysine/Tyrosine.
Caption: Reaction pathways of MSF. Note the instability of the Cysteine adduct (Red) vs. the stable Lys/Tyr modification (Green).
Part 4: Optimized Labeling Protocol
Objective: Selective labeling of Lysine/Tyrosine residues while minimizing non-specific background and Cysteine interference.
Materials:
-
MSF Stock: 100 mM in anhydrous DMSO (Store at -20°C).
-
Labeling Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
Step-by-Step Workflow:
-
Preparation: Dilute protein to 1–2 mg/mL in Labeling Buffer.
-
Critical: Ensure buffer is free of primary amines (no Tris/Glycine) and reducing agents (no DTT/BME).
-
-
Cysteine Blockade (Optional but Recommended):
-
If Cysteine is not the target, incubate protein with 1 mM Iodoacetamide (IAA) for 30 min in the dark.
-
Remove excess IAA via desalting column (e.g., Zeba Spin).
-
-
MSF Addition:
-
Add MSF to a final concentration of 0.1 – 1.0 mM (maintain DMSO < 2%).
-
Note: Higher concentrations are required compared to PMSF due to MSF's lower electrophilicity.
-
-
Incubation:
-
Incubate at 25°C for 4–12 hours . (MSF is stable enough to support overnight incubation).
-
-
Quenching:
-
Add Quenching Buffer (Tris-HCl) to a final concentration of 50 mM. Incubate for 15 mins.
-
Why? Tris contains a primary amine that will scavenge any remaining MSF, preventing over-labeling during sample workup.
-
-
Analysis: Proceed to LC-MS/MS or Western Blot.
References
-
Narayanan, A., & Jones, L. H. (2015).[1] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 2650-2659.[1] Link
-
Grimster, N. P., et al. (2023).[2] Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome.[3][4][5] Journal of the American Chemical Society. Link
-
Hester, K., et al. (2022).[6] Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.[7][8] Nature Reviews Chemistry. Link
-
Wang, J., et al. (2018). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo.[9][10] Journal of the American Chemical Society. Link
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. med.stanford.edu [med.stanford.edu]
- 3. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biospecific Chemistry for Covalent Linking of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Proteins Covalently Modified by Morpholine-4-sulfonyl Fluoride (M4SF)
Welcome to the technical support guide for researchers working with morpholine-4-sulfonyl fluoride (M4SF) and other sulfur(VI) fluoride electrophiles. This resource is designed to provide practical, field-proven insights into the purification and troubleshooting of covalently modified proteins. We will move beyond simple protocols to explain the underlying principles, helping you to diagnose issues and optimize your workflow for robust and reproducible results.
Understanding the Chemistry: The Power and Pitfalls of M4SF
Morpholine-4-sulfonyl fluoride (M4SF) is a member of the sulfur(VI) fluoride exchange (SuFEx) family of reagents, which have become powerful tools for chemical biology and drug discovery.[1][2] Unlike traditional reagents that are highly specific for cysteine, M4SF and related compounds can covalently modify a broader range of nucleophilic amino acid residues, including tyrosine, lysine, histidine, and serine.[3][4][5] This expanded reactivity opens up new avenues for probing protein function and developing novel therapeutics.[3][4]
However, this reactivity also presents unique challenges. The primary hurdles in any M4SF modification workflow are ensuring efficient and specific labeling, followed by the stringent removal of unreacted reagent and the separation of the modified protein from its unmodified counterpart. This guide will address these challenges directly.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovering covalent inhibitors of protein-protein interactions from trillions of sulfur(VI) fluoride exchange-modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Machine Learning for Predicting Sulfonyl Fluoride Reactivity and Optimizing Conditions
Welcome to the technical support center for leveraging machine learning (ML) in the exciting and rapidly evolving field of sulfonyl fluoride chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to harness the predictive power of ML to navigate the complex reactivity landscape of sulfonyl fluorides and optimize reaction conditions.
Sulfonyl fluorides have emerged as powerful tools in chemical biology and drug discovery, notably for their role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and as covalent warheads.[1][2][3] However, their reactivity is highly sensitive to the specific substrates, reagents, and conditions employed.[4][5][6][7][8] This guide provides practical, in-depth answers to common questions and troubleshooting strategies for challenges you may encounter while building and using ML models to predict these outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions to help you get started and understand the key concepts.
Q1: Why use machine learning for predicting sulfonyl fluoride reactivity?
A: The reactivity of sulfonyl fluorides in reactions like deoxyfluorination or their interaction with biological nucleophiles is governed by a complex interplay of electronic and steric factors.[4][5][6][7][8] Manually navigating this "reaction space" is often inefficient and resource-intensive.[6] Machine learning models, when trained on relevant experimental data, can identify subtle patterns and correlations that are not immediately obvious to human researchers.[4][5][6][7][8][9] This allows for the a priori prediction of reaction outcomes (e.g., yield) for new, untested substrates and conditions, thereby accelerating research and reducing the need for extensive trial-and-error experimentation.[6][10]
Q2: What type of machine learning model is best for this task?
A: There is no single "best" model, as the optimal choice depends on the size and nature of your dataset. However, several algorithms have proven effective:
-
Random Forest: This is an excellent starting point. It's an ensemble method based on decision trees that is robust, handles high-dimensional data well, and is less prone to overfitting than a single decision tree. It also provides a measure of "feature importance," which can offer valuable chemical insights.
-
Gradient Boosting Machines (e.g., XGBoost, LightGBM): These are often top-performing models for tabular data. They build a series of decision trees sequentially, with each new tree correcting the errors of the previous one.
-
Neural Networks: For very large and complex datasets, deep neural networks can capture highly non-linear relationships.[9][10] However, they require more data to train effectively and can be more challenging to interpret.
For most academic and early-stage industrial projects, starting with a Random Forest model is a pragmatic and powerful approach.
Q3: What are the most critical data points to include in my training set?
A: The quality and diversity of your training data are paramount. A robust dataset should include:
-
Substrate Information: Detailed descriptors of the starting material (e.g., the alcohol in a deoxyfluorination reaction).
-
Reagent Information: Descriptors for the specific sulfonyl fluoride and any other reagents like bases or catalysts.
-
Reaction Conditions: Precise values for temperature, concentration, reaction time, and solvent.
-
Outcome: A quantitative measure of success, most commonly the reaction yield determined by a reliable analytical method like ¹⁹F NMR.[6]
Q4: How do I translate a chemical structure into numbers (descriptors) for the model?
A: This process is called "feature engineering" or "featurization." You need to represent your molecules and reagents with numerical descriptors that capture their key physicochemical properties.
| Descriptor Type | Description | Examples |
| Constitutional | Basic properties derived from the 2D structure. | Molecular weight, number of rotatable bonds, atom counts. |
| Topological | Describe the connectivity and branching of the molecule. | Wiener index, Balaban index. |
| Quantum Chemical | Calculated using methods like Density Functional Theory (DFT). | HOMO/LUMO energies, partial charges, bond dissociation energies. |
| Steric | Quantify the size and shape of the molecule or substituents. | Sterimol parameters, cone angles. |
| Electronic | Describe the electron-donating or -withdrawing properties. | Hammett parameters, calculated dipole moments. |
| Fingerprints | Bit strings representing the presence or absence of structural features. | Morgan fingerprints (ECFP/FCFP), MACCS keys. |
A combination of these descriptor types often yields the best model performance.
Part 2: Troubleshooting Guides
This section provides structured guidance for common problems encountered during model development and application.
Guide 1: Poor Predictive Accuracy (Low R² or High RMSE)
Symptom: Your trained model shows a low coefficient of determination (R²) or a high root-mean-square error (RMSE) when evaluated on a test set, indicating it cannot accurately predict reaction outcomes.
Possible Causes:
-
Inadequate Descriptors: The chosen features do not capture the key factors driving the reactivity.
-
Model Overfitting: The model has learned the noise in the training data too well and fails to generalize to new, unseen data.
-
Inappropriate Model Choice: The selected algorithm is not well-suited for the complexity of your data.
Recommended Solutions:
-
Data Curation:
-
Expand the Dataset: If possible, run more experiments, particularly focusing on substrates and conditions that are underrepresented in your current dataset.
-
Check for Errors: Scrutinize your data for any experimental or recording errors.
-
-
Feature Engineering:
-
Add More Descriptors: Incorporate a wider range of descriptor types (e.g., combine quantum chemical calculations with topological fingerprints).
-
Feature Selection: Use techniques like recursive feature elimination or analysis of feature importances from a Random Forest model to identify and retain the most informative descriptors.
-
-
Model Regularization and Validation:
-
Cross-Validation: Use k-fold cross-validation during training to get a more robust estimate of the model's performance and to tune hyperparameters.
-
Regularization: For models like neural networks or linear models, apply regularization techniques (e.g., L1 or L2) to prevent overfitting.
-
Simplify the Model: If overfitting is suspected, try a simpler model (e.g., a linear model or a Random Forest with fewer trees).
-
Guide 2: Predictions Don't Match Experimental Results
Symptom: You use your trained model to predict optimal conditions for a new substrate. When you run the experiment in the lab, the result is significantly different from the prediction.
Possible Causes:
-
Extrapolation Error: The new substrate or conditions are too different from the data the model was trained on (i.e., it's outside the model's "domain of applicability").
-
Hidden Variables: An unrecorded experimental variable is influencing the reaction outcome (e.g., trace water, headspace atmosphere, stirring rate).
-
Descriptor Calculation Errors: The descriptors for the new substrate were calculated incorrectly or using a different method than the training set.
Recommended Solutions:
-
Assess Domain of Applicability:
-
Before trusting a prediction, check the similarity of the new substrate to the training set molecules. Techniques like Tanimoto similarity based on molecular fingerprints can be useful here.
-
If the new substrate is highly novel, the model's prediction should be considered with caution.
-
-
Standardize Experimental Protocols:
-
Ensure that the experimental procedure for the validation experiment is identical to the procedures used to generate the training data.
-
Review your lab notebook to ensure all potentially relevant variables were controlled and recorded.
-
-
Verify Feature Calculation:
-
Double-check that the featurization workflow for the new substrate is identical to the one used for the training data. This is especially critical for quantum chemical calculations, where the level of theory and basis set must be consistent.
-
Part 3: Experimental and Computational Workflows
Workflow 1: Building a Predictive ML Model
This workflow outlines the key steps from data collection to a validated predictive model.
Caption: Iterative workflow for developing and validating a machine learning model for reaction prediction.
Workflow 2: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing issues with your model.
Caption: Decision tree for diagnosing common machine learning model performance issues.
References
-
Nielsen, M. K., Ahneman, D. T., Riera, O., & Doyle, A. G. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(15), 5004–5008. [Link]
-
Doyle, A. G. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. PubMed. [Link]
-
The Doyle Group. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. [Link]
-
Gensch, T., & Glorius, F. (2022). Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit. PMC. [Link]
-
Cole, B., & Green, W. H. (2021). Machine Learning-Guided Strategies for Reaction Condition Design and Optimization. ChemRxiv. [Link]
-
Abbas, A. (2022). Data-Driven Modeling for Accurate Chemical Reaction Predictions Using Machine Learning. Arocpb. [Link]
-
Ball, N. (n.d.). High-throughput experimentation in sulfur-fluoride exchange (SuFEx) chemistry. American Chemical Society. [Link]
-
AI Publications. (2022). Application of Machine Learning in Drug Discovery and Development Lifecycle. aipublications.com. [Link]
-
Coley, C. W., Green, W. H., & Jensen, K. F. (2017). Prediction of Organic Reaction Outcomes Using Machine Learning. ACS Central Science. [Link]
-
Cornella, J. (2024). A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis and further rational design. PubMed. [Link]
-
Leelananda, S. P., & Lindert, S. (2016). Applications of machine learning in computer-aided drug discovery. PMC. [Link]
-
Nielsen, M. K., Ahneman, D. T., Riera, O., & Doyle, A. G. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society. [Link]
-
Sharpless, K. B., & Dong, J. (2023). Sulfur fluoride exchange. PMC. [Link]
Sources
- 1. Sulfonyl Fluorides - Enamine [enamine.net]
- 2. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur fluoride exchange | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arocjournal.com [arocjournal.com]
- 11. Yield-predicting AI needs chemists to stop ignoring failed experiments | News | Chemistry World [chemistryworld.com]
Validation & Comparative
Reactivity & Performance Guide: Morpholine-4-Sulfonyl Fluoride vs. Sulfonyl Chloride
Executive Summary
This technical guide compares the reactivity, stability, and application profiles of Morpholine-4-sulfonyl fluoride (a sulfamoyl fluoride) versus its chlorinated counterpart, Morpholine-4-sulfonyl chloride .
While often grouped with general "sulfonyl halides," these morpholine derivatives belong to the distinct sulfamoyl class (
The Bottom Line:
-
Morpholine-4-sulfonyl Chloride: A highly reactive synthetic reagent . It is moisture-sensitive and kinetically unstable, ideal for rapid derivatization in controlled organic synthesis but unsuitable for biological environments.
-
Morpholine-4-sulfonyl Fluoride: A "privileged" covalent warhead . It exhibits extreme thermodynamic and kinetic stability (inert to water/plasma) but reacts selectively with specific protein residues (Tyr, Lys, His, Ser) under SuFEx (Sulfur-Fluoride Exchange) conditions.
Chemical Stability & Selectivity Profile
The fundamental difference between the fluoride and chloride lies in the bond strength and the leaving group ability, dictated by the "hard" nature of the fluorine atom and the resonance donation from the morpholine nitrogen.
Comparative Stability Data
| Feature | Morpholine-4-sulfonyl Chloride | Morpholine-4-sulfonyl Fluoride |
| Bond Energy ( | Weak (~65 kcal/mol) | Strong (~130 kcal/mol) |
| Hydrolytic Stability | Low. Hydrolyzes in minutes to hours in aqueous buffer (pH 7). | High. Stable for days/weeks in aqueous buffer; stable in plasma. |
| Thermal Stability | Decomposes/darkens upon prolonged heating (>100°C). | Thermally robust; often stable >150°C. |
| Redox Stability | Susceptible to reductive cleavage. | Resistant to reduction; compatible with reductive amination conditions. |
| Primary Application | Reagent: Installing the morpholinosulfonyl group. | Probe: Covalent protein labeling / Chemical Biology. |
Mechanistic Insight: The "Sulfamoyl" Effect
Unlike simple aryl sulfonyl chlorides (e.g., Tosyl-Cl), morpholine-4-sulfonyl chloride possesses a nitrogen atom attached directly to the sulfur. The lone pair on the morpholine nitrogen can donate electron density into the
In the fluoride , this effect combined with the strong
Reactivity Mechanisms: Classical vs. SuFEx
The two compounds operate under fundamentally different mechanistic paradigms in biological contexts.
Diagram 1: Mechanistic Divergence
The following diagram illustrates the direct nucleophilic attack suffered by the chloride versus the environment-assisted activation required for the fluoride.
Caption: Comparative reaction pathways. The chloride undergoes rapid, indiscriminate attack, while the fluoride requires specific environmental activation (SuFEx) to break the stable S-F bond.
Experimental Protocols
Protocol A: Synthesis of Morpholine-4-sulfonyl Fluoride
Context: Converting the commercially available chloride to the stable fluoride for biological use.
Reagents:
-
Morpholine-4-sulfonyl chloride (1.0 equiv)[1]
-
Potassium Bifluoride (
) (saturated aqueous solution) or anhydrous KF with 18-crown-6. -
Solvent: Acetonitrile (
) or THF.
Workflow:
-
Dissolution: Dissolve morpholine-4-sulfonyl chloride (1 mmol) in MeCN (5 mL).
-
Exchange: Add saturated aqueous
(2 mL) dropwise. Note: The biphasic nature allows the reaction to proceed while protecting the product. -
Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC (the fluoride is typically more polar) or
NMR (singlet around +30 to +40 ppm relative to , depending on reference). -
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[2] -
Purification: Concentrate in vacuo. The fluoride is often a stable crystalline solid or oil that requires minimal purification compared to the chloride.
Protocol B: Covalent Protein Labeling (SuFEx)
Context: Using Morpholine-4-sulfonyl fluoride as a fragment to probe lysine/tyrosine reactivity.
Reagents:
-
Target Protein (10 µM in PBS, pH 7.4).
-
Morpholine-4-sulfonyl fluoride probe (100 µM, 10x excess).
-
Control: Morpholine-4-sulfonyl chloride (Freshly prepared stock).
Procedure:
-
Incubation: Add the fluoride probe to the protein solution. Incubate at 37°C.
-
Timepoint 1: 1 hour.
-
Timepoint 2: 24 hours.[3]
-
-
Comparison: Run a parallel reaction with the chloride.
-
Observation: The chloride will likely precipitate or hydrolyze within minutes, leading to non-specific surface labeling or no labeling if hydrolysis outcompetes reaction.
-
-
Analysis (LC-MS/MS):
-
Digest protein with Trypsin.
-
Analyze peptides.[4] Look for a mass shift of +149.01 Da (Morpholine-SO2 moiety).
-
Result: The fluoride will label specific residues (e.g., a catalytic Lys or Tyr) where the local environment catalyzes the fluoride departure. The chloride will show "messy" labeling or extensive hydrolysis products.
-
Application Workflow: From Fragment to Drug
The morpholine-4-sulfonyl fluoride motif is often used in Fragment-Based Drug Discovery (FBDD) . The fluoride acts as a "sleeping beauty" warhead—it does not react until it finds a binding pocket that "wakes it up."
Diagram 2: Covalent Probe Discovery Pipeline
This workflow demonstrates how the fluoride is utilized to identify druggable pockets.
Caption: SuFEx screening workflow. Morpholine-SO2-F fragments are screened to find specific binding pockets that catalyze the exchange reaction.
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
- Foundational text establishing Sulfonyl Fluorides as stable, privileged warheads.
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
- Detailed review of reactivity profiles, specifically contrasting SFs with other electrophiles in biological systems.
-
Baranczak, A., et al. (2017). "Fluorosulfates as latent electrophiles for protein labeling."[5] Journal of the American Chemical Society. Link
- Provides experimental data on the stability and activ
-
ChemicalBook. (2025).[2][6] "Morpholine-4-sulfonyl chloride Product Properties." Link
- Source for physical properties and synthesis precursors.
Sources
- 1. Morpholine-4-sulfonyl chloride | C4H8ClNO3S | CID 12798265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MORPHOLINE-4-SULFONYL CHLORIDE | 1828-66-6 [chemicalbook.com]
- 3. pnas.org [pnas.org]
- 4. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling morpholine-4-sulfonyl fluoride
Part 1: Executive Safety Summary
Chemical Identity: Morpholine-4-sulfonyl fluoride CAS: 63698-84-0 Molecular Formula: C₄H₈FNO₃S Molecular Weight: 169.18 g/mol [1]
The "Silent Warhead" Risk
Unlike its sulfonyl chloride analogs, Morpholine-4-sulfonyl fluoride is designed for Sulfur-Fluoride Exchange (SuFEx) chemistry.[2] This means it is kinetically stable in water and air but possesses high potential energy to react covalently with nucleophiles (e.g., serine/tyrosine residues in proteins) under specific conditions.
Why this matters:
-
Delayed Toxicity: Because it does not immediately hydrolyze and "smoke" like a chloride, users often underestimate the risk. It can persist in aqueous buffers and biological media, remaining active until it binds to a biological target (your eyes, skin, or lungs).
-
Fluoride Release: Upon ultimate degradation or metabolic processing, it releases fluoride ions (
), necessitating specific calcium-based first aid protocols. -
Corrosivity: Treat as Skin Corr. 1B . It causes irreversible eye damage and severe skin burns upon prolonged contact.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. The lipophilic nature of the morpholine ring combined with the reactive sulfonyl fluoride group requires a barrier strategy against both organic permeation and covalent modification.
PPE Selection Table
| Component | Standard Operation (mg scale) | High-Risk Operation (>1g or Concentrated Solution) | Scientific Rationale |
| Hand Protection | Double Nitrile (min 5 mil outer) | Laminate Liner (Silver Shield®) under Nitrile | Morpholine derivatives can permeate standard nitrile. Laminate provides a broad chemical barrier; nitrile provides dexterity. |
| Eye Protection | Chemical Goggles (Indirect Vent) | Face Shield + Chemical Goggles | Safety glasses are insufficient. The risk is irreversible protein sulfonylation of the cornea (blindness). |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | P100 Respirator + Fume Hood | Solids are fine powders that aerosolize easily. Inhalation allows direct access to lung surfactants and tissue. |
| Body Defense | Lab Coat (Buttoned, Cotton/Poly) | Chemical Apron + Tyvek® Sleeves | Protects personal clothing from dust accumulation which can cause delayed skin burns. |
Decision Logic: PPE & Engineering Controls
Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier. Note that penetrating solvents (DMSO) significantly increase the transdermal risk.
Part 3: Operational Protocols
Protocol A: Safe Weighing (The "Static" Risk)
Morpholine-4-sulfonyl fluoride is often a crystalline solid that carries static charge. This causes "jumping" of particles onto balance surfaces and cuffs.
-
Preparation:
-
Place a static dissipative mat or wipe down the balance area with an anti-static wipe.
-
Pre-weigh your receiving vessel (flask/vial) with its cap on to tare the balance.
-
-
Transfer:
-
Open the stock container only inside the fume hood.
-
Transfer the approximate amount into the tared vessel.
-
Cap the vessel tightly before moving it out of the hood to the balance.
-
Never weigh open powder on a balance outside a hood.
-
-
Verification:
-
Weigh the closed vessel. Calculate mass by difference.
-
Wipe the exterior of the vessel with a solvent-dampened tissue (discard as hazardous waste) before returning to the bench.
-
Protocol B: Solubilization & Reaction
Critical Causality: The reaction with water is slow (unlike chlorides), which means if you spill it on your skin, you may not feel a burn immediately. The compound absorbs, then reacts with tissue proteins over hours.
-
Solvent Choice: Dissolve in anhydrous organic solvents (DCM, THF, Acetonitrile) first.
-
Addition: Always add the solid to the solvent, or the solvent to the solid slowly. Avoid adding water directly to the neat solid to prevent localized heating or "gummy" precipitate formation.
-
Quenching (In-Process): If the reaction is complete, do not assume aqueous workup destroys excess reagent immediately. Treat the aqueous waste as active for at least 24 hours unless treated with base (see Disposal).
Part 4: Emergency Response
The "Calcium" Rule: Because of the fluoride content, standard burns treatments are insufficient.
-
Skin Contact:
-
Immediate: Wash with copious water for 15 minutes.[3]
-
Treatment: Apply Calcium Gluconate Gel (2.5%) to the affected area. This binds fluoride ions, preventing deep tissue necrosis and bone scavenging.
-
Medical: Seek evaluation.
-
-
Eye Contact:
-
Flush: Use an eyewash station for a full 15 minutes. Hold eyelids open.
-
Do NOT apply calcium gel to the eye unless directed by a specialist.
-
Transport: Immediate emergency room transport.
-
-
Spill Cleanup (Solid):
-
Do not dry sweep (creates dust).
-
Cover with a wet pad (dampened with dilute NaOH) to dampen and initiate hydrolysis.
-
Scoop into a hazardous waste container.
-
Part 5: Disposal & Deactivation
Do not flush down the drain. The stability of SuFEx reagents means they can pass through plumbing and affect aquatic life or react downstream.
Chemical Deactivation Protocol
To safely destroy Morpholine-4-sulfonyl fluoride, you must hydrolyze the sulfonyl-fluoride bond.
-
Create Quench Solution: 1M NaOH (Sodium Hydroxide) or saturated Sodium Carbonate solution.
-
Mix: Add the waste solution to the Quench Solution at a ratio of 1:10 (Waste:Quench).
-
Time: Stir for 24 hours . The high pH drives the hydrolysis to Morpholine-4-sulfonic acid and Fluoride ions (
). -
Check pH: Ensure pH remains >10. If it drops, add more base.
-
Disposal: Label as "Basic High-Fluoride Waste."
Disposal Workflow Diagram
Figure 2: Step-by-step deactivation workflow. Hydrolysis is time-dependent; instant quenching cannot be assumed.
References
-
Oakwood Chemical. (n.d.). Morpholine-4-sulfonyl fluoride (CAS 63698-84-0) Product Specifications. Retrieved February 7, 2026, from [Link]
- Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. (Foundational text on the stability and reactivity of the -SO2F warhead).
-
National Institutes of Health (NIH). (2019). A rapid access to aliphatic sulfonyl fluorides. PubMed Central. Retrieved February 7, 2026, from [Link]
-
ECHA (European Chemicals Agency). (n.d.). General Hazards of Sulfonyl Fluorides and Morpholine Derivatives. (Synthesized from general hazard class data for Skin Corr. 1B and Acute Tox).
-
Basel Convention. (2012).[4] Technical guidelines on the environmentally sound management of wastes containing perfluorooctane sulfonyl fluoride (PFOSF). (Reference for high-stability fluorinated sulfonyl waste management). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
